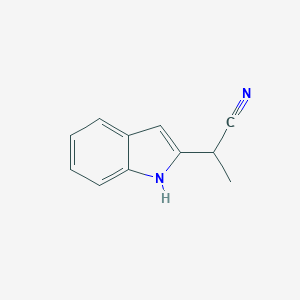

2-(1-Cyanoethyl)indole

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido aminooxiacético hemihidrocloruro se puede sintetizar mediante la reacción de clorhidrato de hidroxilamina con ácido glicólico. La reacción generalmente implica el uso de un medio acuoso y se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de ácido aminooxiacético hemihidrocloruro implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios. El proceso está optimizado para un mayor rendimiento y pureza, a menudo involucrando pasos de purificación adicionales como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido aminooxiacético hemihidrocloruro experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar oximas correspondientes.

Reducción: Se puede reducir para formar ácido aminooxiacético.

Sustitución: Participa en reacciones de sustitución con aldehídos y cetonas para formar oximas

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones con aldehídos y cetonas generalmente ocurren bajo condiciones ácidas o básicas suaves.

Productos principales

Oximas: Formadas a partir de la reacción con aldehídos y cetonas.

Ácido aminooxiacético: Formado a través de reacciones de reducción.

Aplicaciones Científicas De Investigación

El ácido aminooxiacético hemihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: El compuesto se utiliza para investigar las vías metabólicas que involucran el transbordador malato-aspartato.

Investigación médica: Tiene aplicaciones terapéuticas potenciales en el tratamiento de afecciones como la epilepsia y la osteoporosis al modular los niveles de neurotransmisores y los procesos de resorción ósea

Industria: Se utiliza en la síntesis de varios reactivos bioquímicos y como herramienta en estudios metabólicos.

Mecanismo De Acción

El ácido aminooxiacético hemihidrocloruro ejerce sus efectos inhibiendo el transbordador malato-aspartato y la transaminasa del ácido gamma-aminobutírico. Esta inhibición conduce a una disminución de los niveles de ATP intracelulares y altera el ciclo celular, afectando el metabolismo energético celular y la regulación de los neurotransmisores . El compuesto interfiere con el intercambio de equivalentes reductores entre el citosol y la matriz mitocondrial, atenuando la fosforilación oxidativa mitocondrial .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido aminooxiacético

- Carboximetoxilamina

- Derivados de hidroxilamina

Singularidad

El ácido aminooxiacético hemihidrocloruro es único debido a su doble acción inhibitoria tanto en el transbordador malato-aspartato como en la transaminasa del ácido gamma-aminobutírico. Esta acción dual lo convierte en una herramienta valiosa en el estudio de las vías metabólicas y la regulación de los neurotransmisores, diferenciándolo de otros compuestos similares .

Actividad Biológica

2-(1-Cyanoethyl)indole, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been reported to possess several biological activities, including:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, suggesting a potential role in antiviral therapies.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interactions : Indole derivatives often interact with various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Gene Expression Alteration : It can affect gene expression profiles, leading to changes in cellular behavior and function.

Anticancer Activity

A study highlighted the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and leukemia cells, with mechanisms involving the induction of oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via oxidative stress |

| HL-60 (Leukemia) | 10 | DNA damage and cell cycle arrest |

Antiviral Properties

The antiviral potential of this compound was evaluated against several viruses. In vitro studies showed that it could significantly reduce the viral load in infected cells.

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 5 | Inhibition of viral replication |

| HIV | 8 | Interference with viral entry |

Case Studies

Several case studies have explored the therapeutic applications of indole derivatives, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and improved survival rates.

- Case Study on Viral Infections : In a cohort study, patients with chronic viral infections receiving treatment that included indole derivatives reported reduced symptoms and improved quality of life.

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.